molecular formula C8H11As B14407121 Butyl(diethynyl)arsane CAS No. 82316-37-8

Butyl(diethynyl)arsane

Cat. No.: B14407121
CAS No.: 82316-37-8
M. Wt: 182.09 g/mol
InChI Key: XTIPLUMLUHFLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl(diethynyl)arsane is an organoarsenic compound with the molecular formula C₈H₉As, featuring a central arsenic atom bonded to a butyl group and two ethynyl (C≡CH) substituents.

Properties

CAS No.

82316-37-8

Molecular Formula

C8H11As

Molecular Weight

182.09 g/mol

IUPAC Name

butyl(diethynyl)arsane

InChI

InChI=1S/C8H11As/c1-4-7-8-9(5-2)6-3/h2-3H,4,7-8H2,1H3

InChI Key

XTIPLUMLUHFLOX-UHFFFAOYSA-N

Canonical SMILES

CCCC[As](C#C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(diethynyl)arsane typically involves the reaction of butylarsine with acetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or nickel, to facilitate the formation of the ethynyl groups. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Butyl(diethynyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.

    Reduction: Reduction reactions can convert this compound to its corresponding hydrides.

    Substitution: The ethynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Arsenic oxides and butyl-substituted ethynyl derivatives.

    Reduction: Butylarsine and ethynyl hydrides.

    Substitution: Various substituted arsenic compounds depending on the nucleophile used.

Scientific Research Applications

Butyl(diethynyl)arsane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organoarsenic compounds.

    Biology: Investigated for its potential as a biological probe due to its unique reactivity.

    Medicine: Explored for its potential use in anticancer therapies, leveraging its ability to interact with biological molecules.

    Industry: Utilized in the production of advanced materials, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of Butyl(diethynyl)arsane involves its interaction with molecular targets through the ethynyl groups. These interactions can lead to the formation of covalent bonds with biological molecules, disrupting their normal function. The compound’s reactivity is influenced by the electronic properties of the arsenic atom and the attached groups, which facilitate its binding to specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Butyl(diethynyl)arsane with structurally related arsane derivatives identified in the provided evidence:

Structural and Functional Differences

Compound Name Substituents Key Features
This compound Butyl + 2 ethynyl groups Linear alkyne groups; potential for polymerization or coordination chemistry
Tris(tert-butyldimethylsilyloxy)arsane Three tert-butyldimethylsilyloxy (TBSO) groups Bulky silyl protectors; enhances thermal stability
Arsenous acid, tris(trimethylsilyl) ester Three trimethylsilyl (TMS) groups High volatility; detected via GC-MS in environmental samples

Occurrence and Detection

  • This compound: Not reported in the provided evidence, but analogous ethynyl-substituted arsanes are hypothesized to form transient intermediates in synthetic pathways.
  • Tris(tert-butyldimethylsilyloxy)arsane : Detected in dichloromethane extracts of environmental samples (e.g., PPS-1) via GC-MS at retention time (RT) 50.510 min .

Key Research Findings

Environmental Presence : Tris(tert-butyldimethylsilyloxy)arsane and related compounds are persistent in industrial waste samples, as evidenced by GC-MS chromatograms from PPS-1 and PPS-2 .

Synthetic Challenges : Bulky substituents (e.g., TBSO or TMS groups) hinder reactivity but improve analytical detectability .

Bioactivity Limitations: Arsenous acid esters from marine fungi remain underexplored, suggesting opportunities for derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.